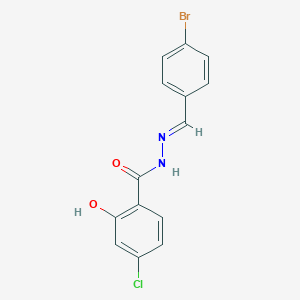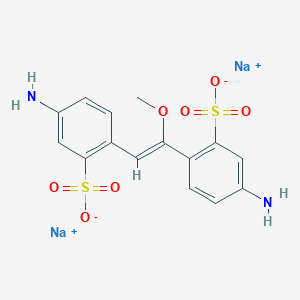![molecular formula C17H16FNO2 B3847817 3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847817.png)
3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
描述
3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone, commonly known as FDP, is a chemical compound that belongs to the class of pyridinones. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidine nucleotides. FDP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
作用机制
FDP exerts its pharmacological effects by inhibiting the enzyme 3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone, which is essential for the de novo synthesis of pyrimidine nucleotides. 3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone catalyzes the fourth step in the biosynthesis of pyrimidines, which is the oxidation of dihydroorotate to orotate. FDP binds to the active site of 3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone and competes with dihydroorotate for binding. This results in the inhibition of 3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone activity and the depletion of pyrimidine nucleotides. This, in turn, leads to the inhibition of DNA and RNA synthesis and cell proliferation.
Biochemical and Physiological Effects
FDP has been shown to exhibit potent anti-inflammatory and immunosuppressive activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. FDP has also been shown to inhibit the activation and proliferation of T cells and B cells. FDP has been shown to induce apoptosis in cancer cells by inhibiting 3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone activity and depleting pyrimidine nucleotides. FDP has been shown to inhibit viral replication by inhibiting the de novo synthesis of pyrimidine nucleotides, which are essential for viral DNA and RNA synthesis.
实验室实验的优点和局限性
FDP has several advantages for lab experiments. It is a potent and specific inhibitor of 3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone, which makes it a valuable tool for studying the role of 3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone in cellular processes. FDP is also highly soluble in water, which makes it easy to prepare and use in experiments. However, FDP has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. FDP is also unstable in solution and has a short half-life, which may require frequent preparation and use in experiments.
未来方向
For research include the development of FDP analogs and investigation of FDP as a potential therapeutic agent for other diseases.
科学研究应用
FDP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, immunosuppressive, and antiviral activities. FDP has been studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. It has been shown to reduce disease severity and improve clinical outcomes in these models. FDP has also been studied in preclinical models of viral infections such as influenza, dengue, and Zika. It has been shown to inhibit viral replication and reduce viral load in these models.
属性
IUPAC Name |
3-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-10-8-12(3)19-17(21)15(10)16(20)11(2)9-13-6-4-5-7-14(13)18/h4-9H,1-3H3,(H,19,21)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNYJSVQZTVUSS-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC=C2F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC=C2F)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)
![N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3847745.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide](/img/structure/B3847747.png)

![3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid](/img/structure/B3847765.png)

![2-{[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3847781.png)


![3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847822.png)
![3-[3-(4-bromophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847823.png)

![3-[3-(4-methoxyphenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847826.png)